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Compound of Interest

Compound Name: Shinorine

Cat. No.: B1251615 Get Quote

Shinorine is a prominent member of the mycosporine-like amino acid (MAA) family, a group of

small, water-soluble molecules produced by a wide range of organisms, including

cyanobacteria, fungi, and marine algae.[1] These compounds are notable for their potent

ultraviolet (UV) absorbing properties, functioning as natural sunscreens to protect organisms

from the damaging effects of solar radiation.[1][2] Due to its strong UV-A absorption and

antioxidant capabilities, shinorine has garnered significant interest for applications in

cosmetics, pharmaceuticals, and materials science.[2][3][4] This guide provides an in-depth

overview of its chemical structure, physicochemical properties, biosynthesis, and biological

activities, tailored for researchers and professionals in drug development.

Chemical Structure and Properties
Shinorine is characterized by a cyclohexenimine chromophore conjugated to two amino acid

moieties. Its formal chemical name is N-[3-[(Carboxymethyl)amino]-5-hydroxy-5-

(hydroxymethyl)-2-methoxy-2-cyclohexen-1-ylidene]-L-serine.[5] The central ring structure with

its conjugated double bonds is responsible for its characteristic UV absorption.[6][7] The

attached amino acid groups, glycine and serine, contribute to its stability and water solubility.

Table 1: Physicochemical Properties of Shinorine
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Property Value Reference

Molecular Formula C₁₃H₂₀N₂O₈ [3][5][8][9]

Molecular Weight 332.31 g/mol [3][5][8][9]

Exact Mass 332.1220 Da [5]

UV Absorption Maximum

(λmax)
333 - 334 nm [6][7][10]

Molar Extinction Coefficient (ε) 28,100 - 50,000 M⁻¹cm⁻¹ [7]

Boiling Point (Predicted) 626.9 °C [8]

Elemental Analysis
C: 46.99%, H: 6.07%, N:

8.43%, O: 38.52%
[5]

SMILES Code

OC--INVALID-LINK--

=O)/N=C1C(OC)=C(NCC(O)=

O)CC(CO)(O)C\1

[5]

Biosynthesis of Shinorine
The biosynthesis of shinorine is a well-characterized enzymatic pathway originating from the

pentose phosphate pathway intermediate, sedoheptulose-7-phosphate (S7P).[1][4][11] The

process is governed by a conserved gene cluster, often denoted as the mys cluster, which

encodes four key enzymes responsible for constructing the molecule in a stepwise fashion.[1]

[2][12]

The synthesis begins with the conversion of S7P into 4-deoxygadusol (4-DG), the core

cyclohexenone structure of all mycosporines, a reaction catalyzed by DDG synthase and an O-

methyltransferase.[4][7] Subsequently, an ATP-grasp ligase attaches a glycine residue to the 4-

DG core, forming the intermediate mycosporine-glycine (MG).[4][12] In the final and diversifying

step, a nonribosomal peptide synthetase (NRPS)-like enzyme or a D-Ala-D-Ala ligase

catalyzes the condensation of L-serine with mycosporine-glycine to yield the final product,

shinorine.[1][7][12]
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Fig 1. Biosynthetic pathway of Shinorine from Sedoheptulose-7-Phosphate.

Experimental Protocols
This protocol outlines the expression of the shinorine biosynthetic gene cluster from a

cyanobacterium, such as Anabaena variabilis, in Escherichia coli for heterologous production, a

method demonstrated to be effective for generating MAAs.[1][4]

Vector Construction and Transformation:

The complete shinorine gene cluster (ava_3855 to ava_3858) is amplified via PCR from

the genomic DNA of A. variabilis.[4]

The amplified 6.5-kb gene cluster is cloned into a suitable expression vector (e.g., pET

series) under the control of an inducible promoter (e.g., T7).

The resulting plasmid is transformed into a competent E. coli expression strain, such as

BL21(DE3).

Culture and Induction:

A single colony of the transformed E. coli is used to inoculate a starter culture in LB

medium containing the appropriate antibiotic and grown overnight at 37°C.

The starter culture is used to inoculate a larger volume of production medium. Cells are

grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
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Protein expression is induced by adding a final concentration of 0.1-0.5 mM Isopropyl β-D-

1-thiogalactopyranoside (IPTG).[1]

The culture is then incubated at a lower temperature (e.g., 16-20°C) for 18-24 hours to

enhance soluble protein expression.

Extraction and Purification:

Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0) and lysed by

sonication or high-pressure homogenization.

The cell lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to

remove cell debris.

The supernatant, containing water-soluble shinorine, is collected. Purification can be

achieved using chromatographic methods. Given shinorine's polar nature, techniques like

reversed-phase chromatography or ion-exchange chromatography are suitable. Fractions

are analyzed by HPLC at 334 nm to identify those containing shinorine.[1]

This protocol measures the ability of shinorine to act as an antioxidant by scavenging the

stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]

Preparation of Reagents:

Prepare a stock solution of shinorine in a suitable solvent (e.g., methanol or water).

Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet

color.

Ascorbic acid is used as a positive control and prepared similarly to the shinorine stock

solution.[10]

Assay Procedure:

In a 96-well microplate, add 100 µL of various concentrations of shinorine (e.g., ranging

from 10 µM to 500 µM).
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Add 100 µL of the 0.1 mM DPPH solution to each well.

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

The absorbance of the solution is measured at 517 nm using a microplate reader. A

decrease in absorbance indicates radical scavenging activity.

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the formula: %

Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the

absorbance of the DPPH solution without the sample, and A_sample is the absorbance of

the DPPH solution with shinorine.

The IC₅₀ value (the concentration of shinorine required to scavenge 50% of the DPPH

radicals) is determined by plotting the scavenging percentage against the concentration.

For comparison, the IC₅₀ for shinorine has been reported as 399.0 ± 1.1 µM.[10]

Biological Activity and Signaling Pathways
Beyond its function as a physical sunscreen, shinorine exhibits significant biological activities,

including antioxidant and anti-inflammatory effects.[2][3] A key mechanism underlying its

cytoprotective properties is the modulation of the Keap1-Nrf2 signaling pathway, a critical

regulator of the cellular antioxidant response.[3][10]

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor,

Keap1, which targets it for degradation.[2] Upon exposure to oxidative stress, Nrf2 is released

from Keap1 and translocates to the nucleus. Shinorine has been identified as a direct

antagonist of the Keap1-Nrf2 interaction.[3][5][10] By binding to Keap1, shinorine promotes

the release and stabilization of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant

Response Element (ARE) in the promoter regions of various genes, upregulating the

expression of numerous protective enzymes, such as heme oxygenase-1 (HO-1) and

NAD(P)H:quinone oxidoreductase 1 (NQO1).[2]
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Fig 2. Shinorine activates the Nrf2 antioxidant response pathway.
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Furthermore, shinorine has demonstrated immunomodulatory effects by influencing

inflammatory signaling cascades, such as the nuclear factor kappa B (NF-κB) pathway.[2][13]

These multifaceted biological activities make shinorine a compelling candidate for

development as a therapeutic agent for conditions related to oxidative stress and inflammation,

as well as a high-performance, biocompatible sunscreen ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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